molecular formula C3H5N5O2 B13614737 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI)

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI)

Cat. No.: B13614737
M. Wt: 143.10 g/mol
InChI Key: HWSJKTPEMJUTLH-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) is a chemical compound with the molecular formula C3H5N5O2 It is a derivative of pyrazolone, characterized by the presence of a nitro group and a hydrazone moiety

Preparation Methods

The synthesis of 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) typically involves the reaction of 4-nitro-3-oxo-2,3-dihydropyrazole with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

3H-Pyrazol-3-one,1,2-dihydro-4-nitro-,hydrazone(9CI) can be compared with other pyrazolone derivatives such as:

Properties

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-6-3-2(8(9)10)1-5-7-3/h1H,4H2,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJKTPEMJUTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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